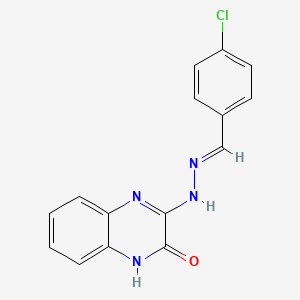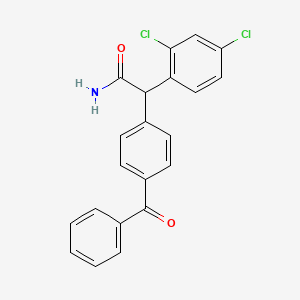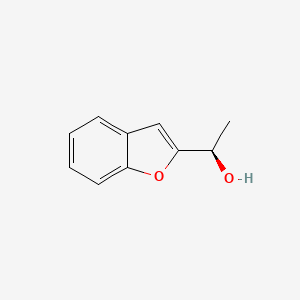![molecular formula C19H14F3N5O2 B2410963 4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380080-79-3](/img/structure/B2410963.png)
4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings . It has been a subject of extensive research due to its wide range of physicochemical and biological activities . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
Quinoxaline can be synthesized through various methods, including the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The synthesis of pyridine derivatives has been achieved through palladium-catalyzed one-pot cyclization reactions . Trifluoromethyl-containing compounds can be synthesized through palladium-catalyzed three-component carbonylative reactions .Molecular Structure Analysis
The molecular structure of quinoxaline consists of a six-membered benzene ring fused to a five-membered pyrazine ring . Pyridine has a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is often used as a substituent in organic compounds .Chemical Reactions Analysis
Quinoxaline and its derivatives participate in various chemical reactions, especially as scaffolds in the design and development of numerous bioactive molecules . Pyridine and its derivatives can undergo electrophilic substitution reactions . Trifluoromethyl-containing compounds are known for their high stability and are often used in pharmaceuticals and agrochemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline, pyridine, and trifluoromethyl-containing compounds depend on their molecular structure and the nature of their functional groups . For example, quinoxaline derivatives demonstrate a wide range of physicochemical properties, making them useful in the development of dyes, fluorescent materials, and electroluminescent materials .Mécanisme D'action
Orientations Futures
The future research directions could involve the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . Additionally, the exploration of new reactions and applications of pyridine and trifluoromethyl-containing compounds could be potential future directions .
Propriétés
IUPAC Name |
4-(quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c20-19(21,22)16-9-12(5-6-23-16)27-8-7-26(11-17(27)28)18(29)15-10-24-13-3-1-2-4-14(13)25-15/h1-6,9-10H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPXUABENMVDMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=CC(=NC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410881.png)
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2410883.png)

![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410886.png)
![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)
![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)
![N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2410896.png)
![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)

